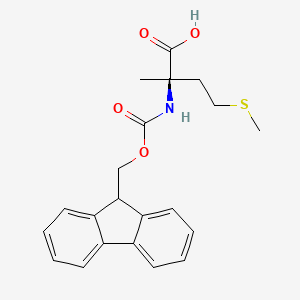
Fmoc-beta-Me-D-Met-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-beta-Me-D-Met-OH is a derivative of methionine, an essential amino acid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during chemical reactions . The compound is particularly useful in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-beta-Me-D-Met-OH typically involves the protection of the amino group of methionine using the Fmoc group. This can be achieved by reacting methionine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate . The reaction is carried out in an organic solvent like dioxane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Fmoc-beta-Me-D-Met-OH undergoes several types of chemical reactions, including:
Oxidation: The sulfur atom in methionine can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to remove the Fmoc protecting group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Piperidine is commonly used to remove the Fmoc group.
Substitution: Nucleophilic reagents such as amines and thiols can be used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Deprotected methionine derivatives.
Substitution: Various substituted methionine derivatives.
Scientific Research Applications
Chemistry
Fmoc-beta-Me-D-Met-OH is widely used in the synthesis of peptides and proteins. It serves as a building block in SPPS, allowing for the sequential addition of amino acids to form complex peptides .
Biology
In biological research, the compound is used to study protein structure and function. It is also employed in the development of peptide-based drugs and therapeutic agents .
Medicine
This compound is used in the synthesis of peptide-based pharmaceuticals. These drugs have applications in treating various diseases, including cancer and infectious diseases .
Industry
The compound is used in the production of high-quality peptides for industrial applications, including the development of biomaterials and nanotechnology .
Mechanism of Action
The mechanism of action of Fmoc-beta-Me-D-Met-OH primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of methionine during chemical reactions, preventing unwanted side reactions. The Fmoc group can be easily removed under mild basic conditions, allowing for the continuation of peptide synthesis .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Met-OH: A similar compound where the methionine is not methylated.
Fmoc-D-Met-OH: The D-isomer of methionine with an Fmoc protecting group.
Fmoc-beta-Me-L-Met-OH: The L-isomer of the methylated methionine with an Fmoc protecting group.
Uniqueness
Fmoc-beta-Me-D-Met-OH is unique due to the presence of the beta-methyl group and the D-configuration of methionine. These structural features can influence the compound’s reactivity and its interactions in peptide synthesis, making it a valuable tool in the development of specialized peptides and proteins .
Properties
Molecular Formula |
C21H23NO4S |
|---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C21H23NO4S/c1-21(19(23)24,11-12-27-2)22-20(25)26-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18H,11-13H2,1-2H3,(H,22,25)(H,23,24)/t21-/m1/s1 |
InChI Key |
XVPHAVLGYDEOAF-OAQYLSRUSA-N |
Isomeric SMILES |
C[C@@](CCSC)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CC(CCSC)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methoxy-7,8-dihydro-5H-pyrano[4,3-B]pyridine](/img/structure/B14853185.png)


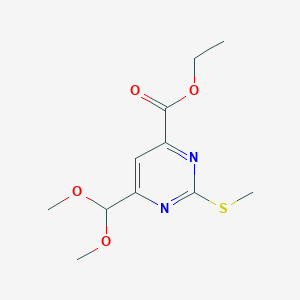
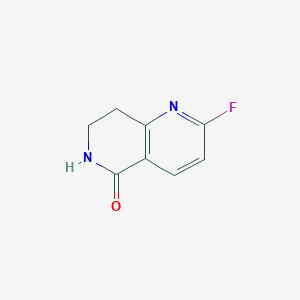
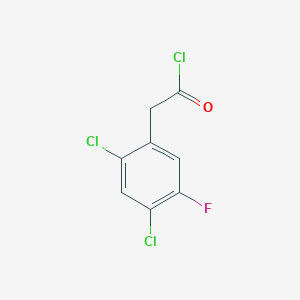

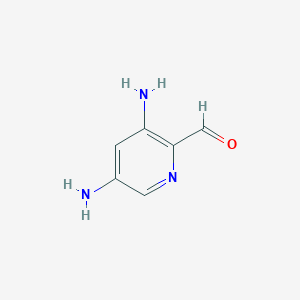
![1-[2-Hydroxy-6-(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B14853239.png)

![Tert-butyl 2-(2-furyl)-6,7-dihydro[1,3]oxazolo[4,5-C]pyridine-5(4H)-carboxylate](/img/structure/B14853255.png)
![3-[(1R,4R,6S,9S,10R,13R,14R)-6-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-9,13-dimethyl-17-oxo-14-tetracyclo[11.3.1.01,10.04,9]heptadecanyl]-2H-furan-5-one](/img/structure/B14853257.png)


